molecular formula C19H22N4O5 B251252 5-nitro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide

5-nitro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide

Cat. No.: B251252
M. Wt: 386.4 g/mol
InChI Key: ZKFSOTRFUFUSTP-UHFFFAOYSA-N
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Description

5-nitro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allows for the efficient and scalable production of piperazine derivatives . These methods are advantageous due to their high yields and the ability to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidation of the nitrofuran moiety can lead to the formation of nitrofurans with different oxidation states.

    Reduction: Reduction of the nitro group results in the formation of amine derivatives.

    Substitution: Substitution reactions can yield various substituted piperazine derivatives.

Scientific Research Applications

5-nitro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide stands out due to its combination of a nitrofuran moiety and a piperazine ring, which imparts unique chemical and biological properties. Its potential as both an antibacterial agent and an acetylcholinesterase inhibitor highlights its versatility and broad applicability in scientific research.

Properties

Molecular Formula

C19H22N4O5

Molecular Weight

386.4 g/mol

IUPAC Name

N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C19H22N4O5/c1-13(2)19(25)22-11-9-21(10-12-22)15-6-4-3-5-14(15)20-18(24)16-7-8-17(28-16)23(26)27/h3-8,13H,9-12H2,1-2H3,(H,20,24)

InChI Key

ZKFSOTRFUFUSTP-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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